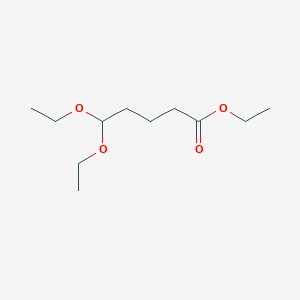

Ethyl 5,5-diethoxypentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5-diethoxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAXWUNXKVHKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570859 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-76-2 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5,5 Diethoxypentanoate

Direct Acetalization Routes to Ethyl 5,5-Diethoxypentanoate Precursors

Direct acetalization of a suitable aldehyde or ketone precursor is a common and straightforward approach to introduce the diethyl acetal (B89532) functionality. This method typically involves the reaction of the carbonyl group with an excess of ethanol (B145695) in the presence of a catalyst.

Catalytic Acetalization of Aldehyde/Ketone Precursors

The most direct precursor to this compound is ethyl 5-oxopentanoate. The acetalization of this keto-ester can be achieved through acid-catalyzed reaction with ethanol or, more efficiently, with an orthoester such as triethyl orthoformate. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. Subsequent dehydration and reaction with a second molecule of ethanol yield the stable diethyl acetal.

Commonly used acid catalysts for this transformation include mineral acids like sulfuric acid or hydrochloric acid, and Lewis acids. The use of triethyl orthoformate is particularly advantageous as it acts as both the ethanol source and a water scavenger, driving the equilibrium towards the formation of the acetal. nih.govresearchgate.net

Table 1: Catalytic Acetalization of Ethyl 5-oxopentanoate

| Reagent | Catalyst | Solvent | Reaction Conditions | Product |

| Ethanol | H₂SO₄ | Ethanol | Reflux | This compound |

| Triethyl orthoformate | NH₄Cl | None | Heating | This compound |

Photochemical Protocols in Acetal Synthesis

In recent years, photochemical methods have emerged as a green and mild alternative for acetal synthesis. These protocols utilize photocatalysts that, upon irradiation with light, can promote the acetalization of aldehydes under neutral conditions. This approach is particularly useful for substrates that are sensitive to acidic conditions.

One prominent method involves the use of Eosin Y as a photocatalyst under visible light irradiation. gauthmath.comgoogle.com This organic dye can effectively catalyze the acetalization of a variety of aldehydes, including aliphatic aldehydes, with alcohols like ethanol in good to excellent yields. Another effective photocatalyst is thioxanthenone, which can also promote the formation of acetals from aldehydes and alcohols using inexpensive household lamps as the light source. chemguide.co.uk These photochemical reactions are typically carried out at room temperature and offer high chemoselectivity for aldehydes over ketones.

Table 2: Photochemical Acetalization of Aliphatic Aldehydes

| Aldehyde | Alcohol | Photocatalyst | Light Source | Yield (%) |

| Hexanal | Ethanol | Eosin Y | Blue LEDs | 85 |

| Heptanal | Ethanol | Thioxanthenone | Household lamps | 92 |

Multi-step Synthesis Incorporating the Diethoxypentanoate Moiety

In addition to direct acetalization, this compound can be synthesized through multi-step routes that construct the carbon skeleton and incorporate the diethyl acetal group at a strategic point in the synthesis.

Formation via C-O Bond Cleavage Reactions from Furan (B31954) Derivatives

Furan derivatives can serve as precursors to acyclic carbonyl compounds through C-O bond cleavage reactions. For the synthesis of this compound, a potential starting material is 2,5-diethoxytetrahydrofuran (B1583660). This compound can be synthesized by treating 4,4-diethoxy-1-butanal with a strongly acidic ion exchange resin. While the direct conversion of 2,5-diethoxytetrahydrofuran to this compound is not extensively documented, a plausible route would involve a regioselective C-O bond cleavage. Catalytic hydrogenolysis of 2,5-diethoxytetrahydrofuran could potentially yield 4,4-diethoxybutanol, which could then be oxidized to 4,4-diethoxybutanal. Subsequent chain extension and esterification would lead to the target molecule.

Reductive Etherification Pathways Involving Ethyl Levulinate

Ethyl levulinate, a bio-based platform chemical, can be converted to derivatives of pentanoic acid through reductive etherification. This process typically involves the reduction of the ketone functionality and subsequent etherification of the resulting hydroxyl group. In a related synthesis, γ-valerolactone (GVL), which can be derived from levulinic acid, has been converted to ethyl 4-ethoxypentanoate. This reaction proceeds via the ring-opening of GVL in the presence of ethanol and an acid catalyst, such as H-β-zeolite, to form ethyl 4-hydroxypentanoate, which is then etherified.

A similar strategy can be envisioned starting from ethyl levulinate. The ketone group can be protected as a diethyl acetal, followed by reduction of the ester to an alcohol. Alternatively, a tandem acetalization-hydrogenolysis process of ethyl levulinate in the presence of ethanol and a suitable catalyst could potentially yield ethyl 4,4-diethoxypentanoate, a structural isomer of the target compound.

Table 3: Synthesis of Ethyl 4-ethoxypentanoate from γ-Valerolactone

| Starting Material | Catalyst | Reagent | Temperature (°C) | Yield of Ethyl 4-ethoxypentanoate (%) |

| γ-Valerolactone | H-β-zeolite | Ethanol | 160 | 86 |

Derivatization from Related Cyano-Oxo-Pentanoate Compounds

Cyano-oxo-pentanoate compounds can serve as versatile precursors for the synthesis of functionalized pentanoate derivatives. A potential synthetic route to this compound could start from a compound like ethyl 2-cyano-5-oxopentanoate. The synthesis would involve the initial protection of the ketone functionality as a diethyl acetal to prevent its reaction in subsequent steps.

Following the acetalization, the cyano group can be converted to a carboxylic acid. This is typically achieved through hydrolysis under acidic or basic conditions. The resulting dicarboxylic acid monoester can then undergo decarboxylation, often facilitated by heating, to yield the desired this compound. This multi-step process allows for the strategic introduction of the acetal group while manipulating other functional groups in the molecule.

Integration into Complex Molecular Scaffolds (e.g., Macrocycles, Glutamic Acid Derivatives)

The unique structure of this compound, with its reactive functionalities at both ends of a five-carbon chain, makes it an ideal precursor for the synthesis of complex molecular scaffolds. The ester group can undergo reactions such as amidation or reduction, while the protected aldehyde can be deprotected to participate in cyclization or chain-extension reactions. This versatility has been harnessed by chemists to construct elaborate molecules, including macrocycles and derivatives of glutamic acid.

Synthesis of Glutamic Acid Derivative Precursors:

A notable application of a derivative of this compound is in the synthesis of precursors for glutamic acid analogs. Specifically, ethyl 2-cyano-5,5-diethoxypentanoate has been utilized to construct a pyrimidine (B1678525) ring system, which can be further elaborated into complex glutamic acid derivatives.

In a documented synthetic pathway, ethyl 2-cyano-5,5-diethoxypentanoate is reacted with guanidine (B92328) in the presence of a base, such as sodium methoxide, in an alcoholic solvent. This reaction leads to the formation of a substituted pyrimidine. The reaction proceeds via a condensation mechanism where the guanidine molecule reacts with both the nitrile and the ester functionalities of the starting material to form the heterocyclic ring.

Table 1: Synthesis of a Pyrimidine Precursor for Glutamic Acid Derivatives

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Ethyl 2-cyano-5,5-diethoxypentanoate | Guanidine hydrochloride | Sodium methoxide | Absolute ethanol | 3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-propionaldehyde diethyl acetal |

This pyrimidine derivative, with its protected aldehyde functionality, serves as a valuable intermediate. The aldehyde can be deprotected at a later stage for further chemical transformations, allowing for the introduction of additional complexity and the ultimate formation of glutamic acid analogs with potential applications in medicinal chemistry.

Application in Macrocycle Synthesis:

The bifunctional nature of this compound also makes it a theoretical candidate for the synthesis of macrocyclic structures. While specific, detailed examples in peer-reviewed literature are not extensively documented, the general strategy would involve a series of reactions to create a long linear precursor, followed by an intramolecular cyclization.

For instance, the ester functionality of this compound could be reduced to an alcohol. This alcohol could then be used in a subsequent reaction, such as an etherification or an esterification with a long-chain diacid or dihalide, to form a linear precursor. Following this, the acetal protecting group at the other end of the molecule could be removed to reveal the aldehyde. This aldehyde could then undergo an intramolecular reaction, such as a Wittig reaction or a reductive amination with a terminal amine on the linear chain, to close the ring and form a macrocycle. The specific size and functionality of the resulting macrocycle would depend on the nature of the linking chain.

While this represents a plausible synthetic strategy, further research and documentation are needed to fully explore and detail the practical applications of this compound in the synthesis of a wide array of macrocyclic compounds.

Reactivity and Reaction Mechanisms of Ethyl 5,5 Diethoxypentanoate

Hydrolytic Stability and Acid-Catalyzed Transformations of the Acetal (B89532) Moiety

A defining characteristic of acetals is their stability under neutral and basic conditions, contrasted with their lability in acidic environments. This differential reactivity allows the acetal group in Ethyl 5,5-diethoxypentanoate to function as an effective protecting group for the aldehyde functionality it masks. In the presence of aqueous acid, the acetal undergoes hydrolysis, regenerating the parent aldehyde. This process is reversible, and a large excess of water is typically used to drive the equilibrium toward the hydrolysis products. chemistrysteps.com

The acid-catalyzed hydrolysis of the acetal in this compound proceeds through a well-established multi-step mechanism involving a key cationic intermediate. researchgate.net The formation of a resonance-stabilized oxocarbenium ion is considered the rate-determining step of the reaction. researchgate.netnih.govmasterorganicchemistry.com

The mechanism can be summarized as follows:

Protonation: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comyoutube.com

Formation of the Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol (B145695). This departure is assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in a planar, sp²-hybridized oxocarbenium ion. chemistrysteps.com This ion is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.comyoutube.com

Deprotonation: A proton is transferred from the newly added water moiety to a base (another water molecule), forming a hemiacetal intermediate. chemistrysteps.com

Repeat of the Process: The second ethoxy group is subsequently protonated, leaves as ethanol, and another oxocarbenium ion is formed. This is then attacked by water and deprotonated to yield the final aldehyde product, ethyl 5-oxopentanoate. chemistrysteps.com

The trapping of oxocarbenium ions with bisulfite has provided experimental evidence for their existence as intermediates in acetal hydrolysis. masterorganicchemistry.com

The rate of acetal hydrolysis is highly dependent on the pH of the solution. The reaction is significantly accelerated under acidic conditions and becomes progressively slower as the pH increases. nih.gov For instance, studies on similar molecules have shown that the rate of hydrolysis can decrease by several orders of magnitude as the pH is raised from 5.0 to 7.4, with virtually no measurable hydrolysis at neutral pH. nih.govresearchgate.net This pH sensitivity is fundamental to the use of acetals as protecting groups in organic synthesis and as pH-responsive linkers in drug delivery systems. nih.gov

Structural factors also exert a significant influence on hydrolysis kinetics. The stability of the intermediate oxocarbenium ion is key.

Electronic Effects: Electron-donating groups near the acetal carbon can stabilize the positive charge of the oxocarbenium ion, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow the reaction down. nih.gov Remote alkoxy groups have been shown to accelerate acetal ionization through electrostatic stabilization of the developing oxocarbenium ion. nih.gov

Steric and Conformational Effects: The structure of the alcohol component of the acetal affects reactivity. Cyclic acetals, for example, are generally more stable and hydrolyze more slowly than their acyclic counterparts. total-synthesis.com This increased stability is partly due to entropic factors; in cyclic acetals, the two alcohol components are tethered, making the reverse reaction (acetal formation) intramolecular and thus more favorable. total-synthesis.com

Table 1: Effect of pH on Acetal Hydrolysis Rate

| pH | Relative Hydrolysis Rate Constant (k) | Half-life (t₁/₂) | General Observation |

|---|---|---|---|

| 5.0 | High | Short (e.g., hours) nih.gov | Rapid hydrolysis |

| 6.5 | Moderate | Intermediate | Significantly slower hydrolysis nih.gov |

| 7.4 | Very Low | Long (e.g., days to stable) nih.govnih.gov | Essentially stable, no measurable hydrolysis nih.gov |

Oxidative Transformations of the Acetal Functionality

Beyond hydrolysis, the acetal functionality of this compound is susceptible to oxidation, providing a pathway to convert the protected aldehyde directly into an ester or other oxidized products.

Ozone (O₃) reacts smoothly and in a highly specific manner with the acetal C-H bond to yield the corresponding ester. cdnsciencepub.com Research has shown that the ozonolysis of both cyclic and acyclic acetals can be achieved in high yield, providing a novel method for converting an aldehyde, via its acetal, into an ester. cdnsciencepub.comnih.gov The reaction is typically carried out at low temperatures (-78 °C) in solvents like dichloromethane (B109758) or ethyl acetate (B1210297) for cyclic acetals, while acyclic acetals may require slightly higher temperatures (room temperature) for the reaction to proceed at a convenient rate. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism involves the insertion of ozone into the C-H bond of the acetal to form a hydrotrioxide intermediate. This unstable intermediate then collapses to form the corresponding ester and alcohol. cdnsciencepub.com The reactivity of the acetal towards ozone is also dependent on its conformation; it has been proposed that a reactive conformation requires each oxygen atom to have a lone pair of electrons oriented antiperiplanar to the acetal C-H bond. cdnsciencepub.com

A modern, environmentally benign method for oxidizing acetals involves aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI), often in the presence of a transition-metal co-catalyst such as cobalt(II) acetate. organic-chemistry.orgthieme-connect.comthieme-connect.com This system utilizes molecular oxygen as the terminal oxidant under mild conditions (room temperature, 1 atm O₂). organic-chemistry.orgthieme-connect.com

The catalytic cycle is initiated by the generation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI. organic-chemistry.orgnih.gov The PINO radical is the key catalytic species that abstracts a hydrogen atom from the acetal C-H bond of a substrate like this compound. organic-chemistry.orgmdpi.com This generates a carbon-centered radical, which then reacts with molecular oxygen to propagate a radical chain reaction, ultimately leading to the formation of the corresponding ester product with high efficiency. organic-chemistry.org This method is applicable to a wide range of structurally diverse acetals, including open-chain variants like the one found in this compound. thieme-connect.com

Table 2: Comparison of Acetal Oxidation Methods

| Method | Reagent/Catalyst | Typical Conditions | Product | Key Features |

|---|---|---|---|---|

| Ozonolysis | Ozone (O₃) | -78°C to RT; CH₂Cl₂ or Ethyl Acetate cdnsciencepub.comcdnsciencepub.com | Ester | High specificity and yield; sensitive to acetal conformation. cdnsciencepub.comcdnsciencepub.com |

| Aerobic Oxidation | NHPI / Co(II) catalyst; O₂ | Room Temperature; Acetonitrile organic-chemistry.orgthieme-connect.com | Ester | Environmentally friendly; mild conditions; radical mechanism. organic-chemistry.orgthieme-connect.com |

Nucleophilic Substitution Reactions Involving Diethoxypentanoate Analogs

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, attacks an electrophilic center and replaces a leaving group. libretexts.orgyoutube.com In analogs of this compound, the acetal carbon can serve as an electrophilic center, making it susceptible to nucleophilic attack.

The hydrolysis reaction discussed previously is a specific example of nucleophilic substitution where water is the nucleophile. However, other nucleophiles can also participate in such reactions. The reaction is greatly facilitated by acid catalysis, which protonates one of the ethoxy groups, turning it into a good leaving group (ethanol) and leading to the formation of the electrophilic oxocarbenium ion intermediate. This highly reactive intermediate can then be attacked by a variety of nucleophiles, not just water. This process is mechanistically similar to an Sₙ1 reaction, where the rate-determining step is the unimolecular formation of a carbocation intermediate. libretexts.org

For example, transacetalization reactions, where the ethoxy groups are replaced by other alkoxy groups, occur via this mechanism. If an analog of this compound is treated with a different alcohol in the presence of an acid catalyst, an equilibrium mixture containing the new acetal can be formed. These reactions are crucial for modifying the protecting group or introducing different functionalities into the molecule. The versatility of isocyanides as nucleophiles in Sₙ2 reactions with alkyl halides has also been explored, showcasing the broad scope of nucleophilic substitution transformations. nih.gov

Stereoelectronic Effects in Acetal Substitution

Stereoelectronic effects play a crucial role in dictating the preferred conformations and reactivity of the oxocarbenium ions formed during acetal substitution. nih.gov These effects arise from the interaction of electron orbitals and can influence the stability of transition states, thereby determining the stereochemical outcome of a reaction. For instance, in cyclic acetals, the orientation of substituents can be dictated by hyperconjugative effects, where axial substituents can stabilize the developing positive charge in the oxocarbenium ion. researchgate.net While this compound is an acyclic acetal, the principles of stereoelectronic control are still relevant to understanding its reaction pathways.

Conformational Analysis and Reactivity Correlations

The three-dimensional arrangement of atoms in this compound, its conformational preferences, directly impacts its reactivity. The relative energies of different rotational isomers (rotamers) and the barriers to their interconversion can be investigated using computational methods like Density Functional Theory (DFT). The conformation of the molecule influences the accessibility of the acetal group to reagents and can affect the stability of the oxocarbenium ion intermediate. The rate of a reaction is dependent on the energy difference between the starting material and the transition state.

Neighboring-Group Participation in Acetal Reactivity

Neighboring-group participation can significantly influence the rate and stereochemistry of substitution reactions in acetals. libretexts.org This occurs when a nearby functional group within the same molecule acts as an internal nucleophile, often leading to the formation of a cyclic intermediate. nih.gov In the case of acyclic acetals, an adjacent acyloxy group can participate in the reaction, forming a dioxolenium ion intermediate. nih.gov This participation can lead to high diastereoselectivity in substitution reactions. nih.gov While the ester group in this compound is remote from the acetal, the potential for long-range participation, though less likely, can be a factor in its reactivity.

The table below illustrates the effect of a neighboring pivaloate ester on the diastereoselectivity of substitution reactions in an acyclic acetal system.

| Nucleophile | Diastereomeric Ratio (syn:anti) |

| Allyltrimethylsilane | 95:5 |

| Silyl enol ether | 90:10 |

| Grignard reagent | >98:2 |

This data is illustrative of neighboring-group participation in a model acyclic acetal and is not specific to this compound.

Remote Carbonyl Group Induction in Acyclic Acetal Substitutions

Research has shown that even a remote carbonyl group, located up to six atoms away from an acetal, can influence the stereochemical outcome of nucleophilic substitution reactions. latrobe.edu.au This induction is proposed to occur through the formation of a cyclic dioxocarbenium ion intermediate. latrobe.edu.au The stereoselectivity of these reactions can be dependent on the size of both the alkyl substituent and the incoming nucleophile. latrobe.edu.au In this compound, the carbonyl group of the ester is five atoms away from the acetal carbon, making this type of remote participation a plausible factor in its reactivity profile.

Cleavage Reactions Leading to this compound and its Derivatives

One of the notable synthetic routes to this compound involves the acid-catalyzed ethanolysis of furfuryl alcohol, a biomass-derived chemical. This reaction proceeds through the cleavage of the furan (B31954) ring. The diethyl acetal moiety in this compound can also undergo cleavage under acidic conditions, a reaction known as hydrolysis, to regenerate the corresponding aldehyde. The general mechanism for acetal hydrolysis involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to ultimately yield the aldehyde.

Advanced Analytical Techniques in the Study of Ethyl 5,5 Diethoxypentanoate

Chromatographic Separation Methods for Reaction Mixture Analysis

Chromatographic techniques are essential for separating individual components from a complex mixture, such as the crude product of a chemical synthesis. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like Ethyl 5,5-diethoxypentanoate. etamu.edu It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical application, the sample is injected into the GC, where it is vaporized and carried by an inert gas, such as helium, through a long, coiled capillary column. etamu.edujmaterenvironsci.com The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column's inner surface. etamu.edu For a compound like this compound, a non-polar or medium-polarity column, such as one containing a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often effective. restek.com

As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. jmaterenvironsci.com The GC chromatogram plots the intensity of the signal versus the retention time, with each peak representing a different compound, while the area under each peak corresponds to its relative abundance. etamu.edu This makes GC-MS invaluable for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products and byproducts. jmb.or.kr

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Rtx-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) jmaterenvironsci.com |

| Injector Temperature | 250-300°C jmaterenvironsci.comeurl-pesticides.eu |

| Oven Program | Initial temp 60-80°C, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min jmaterenvironsci.comcmbr-journal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV uni-saarland.de |

| MS Scan Range | m/z 40-550 |

Spectroscopic Characterization in Mechanistic Studies

While chromatography separates mixtures, spectroscopy is used to elucidate the structure of the isolated compounds. NMR provides a detailed map of the atomic framework, while mass spectrometry reveals the molecular weight and offers clues to the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. acenet.eduweebly.com By analyzing the ¹H and ¹³C NMR spectra, the connectivity and chemical environment of nearly every atom in this compound can be established.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For this compound, distinct signals would be expected for the protons of the ethyl ester, the two identical ethyl groups of the acetal (B89532), the three methylene (B1212753) groups of the pentanoate backbone, and the unique methine (CH) proton of the acetal.

The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. acenet.edu Key signals would include the downfield peak of the ester carbonyl carbon, the acetal carbon, and the various aliphatic carbons of the ethyl and pentanoate moieties. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign these signals by revealing proton-proton and proton-carbon correlations through bonds. acenet.edumdpi.com

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ (Ester) | ~4.1 | Quartet (q) | 2H |

| -CH(O-CH₂-CH₃)₂ (Acetal) | ~3.4-3.6 | Quartet (q) | 4H |

| -CH(OEt)₂ | ~4.4 | Triplet (t) | 1H |

| -CH₂-C=O | ~2.3 | Triplet (t) | 2H |

| -CH₂-CH₂-C=O | ~1.7 | Multiplet (m) | 2H |

| -CH₂-CH(OEt)₂ | ~1.6 | Multiplet (m) | 2H |

| -O-CH₂-CH₃ (Ester) | ~1.25 | Triplet (t) | 3H |

| -CH(O-CH₂-CH₃)₂ (Acetal) | ~1.2 | Triplet (t) | 6H |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Ester) | ~173 |

| -CH(OEt)₂ (Acetal) | ~102 |

| -O-CH₂-CH₃ (Ester) | ~60 |

| -O-CH₂-CH₃ (Acetal) | ~58 |

| -CH₂-C=O | ~34 |

| -CH₂-CH(OEt)₂ | ~32 |

| -CH₂-CH₂-C=O | ~20 |

| -O-CH₂-CH₃ (Ester & Acetal) | ~14-15 |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. tutorchase.com During electron ionization (EI), the molecule is struck by high-energy electrons, forming a molecular ion (M•+) that can then break apart into smaller, charged fragments. uni-saarland.de The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z). uni-saarland.de

For this compound (Molecular Weight: 218.3 g/mol ), the molecular ion peak at m/z 218 is expected to be weak or entirely absent. psu.edu This is a common feature for both aliphatic esters and acetals, which are prone to extensive fragmentation. psu.eduyoutube.com The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

Key fragmentation pathways include:

Acetal Cleavage: The most facile cleavage is the loss of one of the ethoxy radicals (•OCH₂CH₃, 45 Da) from the acetal group. This results in a highly stable, resonance-delocalized oxonium ion, which would likely be the base peak or a very prominent peak in the spectrum.

Ester Cleavage: Typical ester fragmentations include α-cleavage to the carbonyl group and McLafferty rearrangements. youtube.com The loss of the ethoxy group from the ester function (m/z 173) is a possible fragmentation route.

The presence of two labile functional groups leads to a complex spectrum, but the identification of key fragment ions allows for structural confirmation. slideshare.net

Table 5: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Proposed Loss from Molecular Ion (M•+) |

|---|---|---|

| 173 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from acetal |

| 145 | [M - •C₄H₉O₂]⁺ or [173 - C₂H₄]⁺ | Loss of C₄H₉O₂ radical or ethylene (B1197577) from m/z 173 |

| 103 | [CH(OC₂H₅)₂]⁺ | Cleavage of C-C bond alpha to acetal |

| 73 | [103 - C₂H₄]⁺ | Loss of ethylene from m/z 103 |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Table of Compounds

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Ethyl acetate (B1210297) |

| Ethylene |

| Glutaraldehyde (B144438) |

| Helium |

| Methanol |

| 2,4-dinitrophenylhydrazine |

Computational and Theoretical Investigations of Ethyl 5,5 Diethoxypentanoate Systems

Quantum Chemical Calculations on Acetal (B89532) Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. For the acetal moiety of ethyl 5,5-diethoxypentanoate, which is structurally analogous to 1,1-diethoxyalkanes, these calculations can predict the relative energies of different rotational isomers (rotamers) and the barriers to their interconversion.

Research on simple acyclic acetals has shown that their conformational preferences are governed by a delicate balance of steric and stereoelectronic effects. researchgate.net The key dihedral angles determining the conformation of the C-O-C-O-C segment of the acetal group are crucial. Stereoelectronic effects, such as the anomeric effect, which involves the interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond, play a significant role in stabilizing certain conformations. researchgate.netacs.org For instance, conformations where the acetal moiety adopts a g+/g- or similar gauche arrangement are often favored due to these stabilizing nO → σC-O interactions. researchgate.net

Table 1: Calculated Relative Energies for Model Acetal Conformations

| Conformer (Model: 1,1-Diethoxyethane) | Dihedral Angles (O-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| gauche-gauche (gg) | ~60°, ~60° | 0.00 | 45 |

| gauche-trans (gt) | ~60°, ~180° | 0.55 | 25 |

| trans-trans (tt) | ~180°, ~180° | 1.20 | 10 |

Disclaimer: This table presents hypothetical data based on typical findings for simple acyclic acetals to illustrate the output of quantum chemical calculations. Actual values for this compound would require specific computation.

Modeling of Oxocarbenium Ion Intermediates in Diethoxypentanoate Reactions

Acetal hydrolysis and other nucleophilic substitution reactions at the acetal carbon are known to proceed through the formation of oxocarbenium ion intermediates. masterorganicchemistry.comorganicchemistrytutor.com These are highly reactive species where a positive charge is delocalized between the carbon and oxygen atoms of a C=O double bond. chemrxiv.org Computational modeling is essential for understanding the structure, stability, and reactivity of these transient intermediates.

In the context of this compound, acid-catalyzed hydrolysis would involve protonation of one of the ethoxy groups, followed by the loss of ethanol (B145695) to form a planar, sp2-hybridized oxocarbenium ion. cdnsciencepub.com Theoretical studies on analogous systems have shown that the formation of this oxocarbenium ion is often the rate-determining step in acetal hydrolysis. masterorganicchemistry.com Computational methods can model the reaction pathway, including the transition state leading to the oxocarbenium ion. cdnsciencepub.com

Furthermore, the presence of neighboring groups can influence the stability and reactivity of the oxocarbenium ion. For example, studies on acyclic acetals with remote carbonyl groups have shown that the carbonyl can participate in the reaction, leading to the formation of a cyclic dioxocarbenium ion intermediate. acs.orgresearchgate.net Although the ester group in this compound is five carbons away, long-range participation, while less likely, can be investigated computationally. The stability of the oxocarbenium ion is a key factor in determining the reaction rate and can be quantified through computational analysis of its electronic structure. psu.edu

Theoretical Studies on Stereoselectivity and Reaction Pathways

Theoretical studies are invaluable for elucidating the origins of stereoselectivity in chemical reactions. For reactions involving the acetal group of this compound, such as additions of nucleophiles to the corresponding oxocarbenium ion, computational chemistry can predict which stereoisomer is likely to form preferentially.

The stereochemical outcome of nucleophilic attack on an oxocarbenium ion is often controlled by stereoelectronic and steric factors. researchgate.net Computational models, such as the "inside attack" model developed for cyclic oxocarbenium ions, propose that the nucleophile prefers to attack from a face that allows the forming bond to align with the π-system of the cation, leading to a staggered conformation in the product. nih.govacs.org For acyclic systems, torsional effects and steric hindrance from the substituents on the oxocarbenium ion play a crucial role. researchgate.net

Computational studies on related systems have shown that the diastereoselectivity of such reactions can depend on the size of the nucleophile. acs.orgnih.gov Small nucleophiles may favor one trajectory, while larger, more sterically demanding nucleophiles may favor another to avoid steric clashes. nih.gov By calculating the transition state energies for the different possible pathways of nucleophilic attack, the preferred reaction pathway and the resulting stereoselectivity can be predicted. u-tokyo.ac.jp These calculations can rationalize experimentally observed product ratios or predict the outcome of new reactions. researchgate.net

Table 2: Hypothetical Transition State Energies for Nucleophilic Addition to a Model Oxocarbenium Ion

| Nucleophile | Attack Trajectory | Transition State Energy (kcal/mol) | Predicted Major Product |

| Small (e.g., H-) | Path A (less hindered) | 10.2 | syn |

| Path B (more hindered) | 12.5 | anti | |

| Large (e.g., Ph-) | Path A (less hindered) | 15.8 | syn |

| Path B (more hindered) | 14.1 | anti |

Disclaimer: This table is illustrative, based on general principles of stereoselectivity in reactions of oxocarbenium ions. Specific predictions for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations are excellent for studying static structures and relative energies, molecular dynamics (MD) simulations provide a powerful means to investigate the time-dependent behavior and conformational dynamics of flexible molecules like this compound. illinois.edutemple.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space accessible to the molecule at a given temperature. acs.org

For this compound, MD simulations can reveal the flexibility of the entire molecule, including the ethyl ester chain and the diethoxyacetal group. figshare.com These simulations can track the fluctuations and interconversions between different conformations over time, providing insights into the molecule's dynamic behavior in solution. nih.gov For instance, an MD simulation could show how the ethyl ester group rotates and how the alkyl chain folds and unfolds, influencing the accessibility of the acetal functional group. acs.org

MD simulations are particularly useful for understanding how the molecule's conformation changes in response to its environment, such as the solvent. royalsocietypublishing.org By analyzing the trajectory of an MD simulation, one can calculate various properties, such as the distribution of dihedral angles, the radius of gyration, and the time scales of conformational changes. acs.org This information is complementary to the static picture provided by quantum chemical calculations and is crucial for a complete understanding of the molecule's behavior. nih.gov

Applications of Ethyl 5,5 Diethoxypentanoate in Complex Organic Synthesis

Role as a Protecting Group for Carbonyl Functionalities

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. researchgate.net This temporary modification uses a "protecting group," which must be stable to the specific reaction conditions and easily removable later to restore the original functionality. researchgate.netrsc.org

Ethyl 5,5-diethoxypentanoate exemplifies this principle, where the diethyl acetal (B89532) at the C5 position acts as a protecting group for an aldehyde. nih.gov The key characteristics of acetals that make them excellent protecting groups for carbonyls are their stability under neutral and basic conditions, while being readily hydrolyzed back to the parent carbonyl compound under acidic conditions. nih.gov This differential reactivity is a cornerstone of modern synthesis. researchgate.net

For instance, if a synthetic route required a chemical transformation exclusively at the ester site of a molecule containing both an ester and an aldehyde (a γ-oxo ester), the aldehyde could first be selectively protected as a diethyl acetal, forming this compound. This would allow for transformations such as reduction or Grignard reactions to be performed on the ester group without affecting the masked aldehyde. researchgate.net A subsequent acidic workup would then cleave the acetal, regenerating the aldehyde for further reactions. researchgate.net

Table 1: Reactivity Profile of Functional Groups in this compound

| Functional Group | Conditions for Stability | Conditions for Reactivity/Cleavage |

|---|---|---|

| Diethyl Acetal | Neutral, Basic, Reductive (e.g., with LiAlH₄) | Acidic (e.g., aqueous acid) |

| Ethyl Ester | Acidic, Neutral | Basic (Saponification), Reductive (e.g., with LiAlH₄) |

Utility as a Synthetic Intermediate in Macrocycle Synthesis

Following a comprehensive literature search, no specific, citable examples were found in the available resources detailing the use of this compound as a synthetic intermediate in macrocycle synthesis. While its bifunctional nature as a C5 building block with an ester and a protected aldehyde makes it a plausible candidate for such reactions, documented instances of this application could not be verified.

Precursor in the Synthesis of Bio-based Etherified Esters

This compound belongs to a class of compounds that can be derived from renewable biomass resources, positioning it as a valuable bio-based chemical intermediate. A key pathway involves the acid-catalyzed alcoholysis of furfuryl alcohol, a platform chemical readily produced from the dehydration of pentose (B10789219) sugars found in hemicellulose. nih.gov

Table 2: Key Compounds in the Bio-based Synthesis Route

| Compound Name | Role in Synthesis | Source |

|---|---|---|

| Furfuryl Alcohol | Bio-based Starting Material | Derived from Hemicellulose |

| Ethanol (B145695) | Reagent and Solvent | Can be sourced from biomass fermentation |

| 4,5,5-Triethoxypentan-2-one | Identified Intermediate | Formed via ring-opening and ethanolysis of furfuryl alcohol. rsc.orgnih.gov |

| Ethyl Levulinate | Major Product | A valuable bio-based platform chemical. nih.gov |

Building Block in the Synthesis of Glutamic Acid Derivatives

A thorough review of the scientific literature did not yield specific examples of synthetic routes where this compound is used as a direct building block for the synthesis of glutamic acid or its derivatives. While various methods exist for synthesizing these important amino acids, a pathway originating from this compound could not be substantiated with the available data. researchgate.netresearchgate.netgoogle.com

Intermediate in the Design of Enzyme Inhibitors (e.g., Ketol-Acid Reductoisomerase)

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthetic pathway found in plants and microorganisms, but not in animals. nih.gov This makes it an attractive target for the development of new herbicides and antimicrobial agents, such as those targeting Mycobacterium tuberculosis. nih.govuq.edu.au While extensive research has been conducted on the design and synthesis of novel KARI inhibitors, a comprehensive search of the literature did not reveal any documented synthetic pathways that utilize this compound as an intermediate or starting material. uq.edu.auuq.edu.au

Green Chemistry Approaches in the Synthesis and Transformation of Ethyl 5,5 Diethoxypentanoate

Sustainable Catalytic Systems for Acetalization

The key step in the synthesis of ethyl 5,5-diethoxypentanoate from its precursor, ethyl 5-oxopentanoate, is the acetalization of the ketone functionality. Traditional methods often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the reaction mixture, and challenging to reuse. Sustainable alternatives focus on heterogeneous catalysts and metal-free or organocatalytic systems.

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and potential for continuous flow processes. Solid acid catalysts are particularly relevant for the acetalization reaction. Materials such as zeolites, sulfated metal oxides, and acid-functionalized resins have demonstrated high efficacy in promoting acetal (B89532) formation. researchgate.netresearchgate.net

Table 1: Performance of Representative Heterogeneous Catalysts in Acetalization Reactions

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reusability (Number of Cycles) | Reference |

| Amberlyst-15 | Levulinic Acid | Ethanol (B145695), Reflux | >95 | 5 | researchgate.net |

| Sulfated SnO₂ | Levulinic Acid | Ethanol, Reflux | >95 | Not Reported | researchgate.net |

| H-BEA Zeolite | cis-4-decenol | Not Specified | High | Yes | researchgate.net |

| H-ZSM-5 | Fructose to Ethyl Levulinate | Ethanol, 160°C | 43.1 | 3 | ncsu.edu |

This table presents representative data for acetalization and related reactions using various heterogeneous catalysts, illustrating their general effectiveness and reusability.

The move away from metal-based catalysts addresses concerns about metal contamination in the final product and the environmental impact of metal extraction and disposal. Metal-free catalysis for acetalization typically involves the use of strong Brønsted acids, which can be immobilized on solid supports to facilitate recovery. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents another green alternative. While direct organocatalyzed acetalization of simple ketones can be challenging, transformations of related β-keto esters, the precursors to this compound, are well-established using organocatalysts. For the acetalization step itself, the use of reagents like triethyl orthoformate can be considered a metal-free approach. wikipedia.org Triethyl orthoformate can act as both the source of the ethoxy groups and a dehydrating agent, driving the equilibrium towards the acetal product without the need for a separate catalyst, although an acid catalyst is often used to increase the reaction rate. wikipedia.orglibretexts.org

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental footprint of chemical processes. Green chemistry emphasizes the use of safer, more environmentally friendly solvents, or ideally, the elimination of solvents altogether.

While acetalization reactions are reversible and produce water, which would seemingly disfavor an aqueous medium, innovative approaches such as biphasic systems can be employed. In such systems, the product is extracted into an organic phase as it is formed, shifting the equilibrium towards the desired acetal. However, for the synthesis of this compound, the direct use of an aqueous medium for the acetalization step is not commonly reported due to the unfavorable equilibrium.

Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing waste and simplifying product purification. For the synthesis of this compound, a solvent-free approach can be envisioned by using an excess of one of the reactants, such as ethanol, to serve as the reaction medium.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), is an emerging solvent-free technique. rsc.orgrsc.org This method has been successfully applied to a variety of organic transformations and could potentially be adapted for the synthesis of this compound, eliminating the need for any solvent.

Another strategy to achieve solvent-free conditions is the use of triethyl orthoformate. wikipedia.org When used in excess, it can serve as the solvent for the reaction, in addition to its roles as a reactant and water scavenger. This approach simplifies the reaction setup and workup procedures.

Photo-Catalyzed Processes for Diethoxypentanoate Synthesis

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field in green chemistry as it can often proceed under mild conditions. The direct photocatalytic synthesis of acetals from carbonyl compounds and alcohols has been demonstrated. acs.orgorganic-chemistry.orgrsc.org

This approach typically involves the use of a photocatalyst, such as Eosin Y or thioxanthenone, which absorbs visible light and promotes the reaction. acs.orgorganic-chemistry.orgrsc.org The reaction is believed to proceed through the formation of an excited state of the photocatalyst, which then activates the aldehyde or ketone for nucleophilic attack by the alcohol. These reactions are often carried out under neutral conditions, avoiding the use of strong acids.

While the direct photocatalyzed synthesis of this compound has not been extensively reported, the existing literature on photocatalytic acetalization of a wide range of aldehydes suggests its potential applicability. acs.orgorganic-chemistry.org This method offers a promising green alternative to traditional acid-catalyzed methods, with the potential for high selectivity and energy efficiency.

Atom Economy and Waste Reduction in Related Chemical Processes

Green chemistry principles are increasingly integral to the evaluation and design of chemical syntheses, aiming to minimize environmental impact and enhance sustainability. Key metrics in this evaluation are atom economy and the reduction of waste streams. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no atoms wasted as byproducts. Complementing atom economy is the E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. nih.govprepchem.com This section analyzes the synthesis and transformations of this compound and its precursors through the lens of these green chemistry metrics.

Atom Economy in the Synthesis of this compound

The direct synthesis of this compound typically involves the acid-catalyzed acetalization of its precursor, ethyl 5-oxopentanoate, with two equivalents of ethanol. This reaction, while effective, is a condensation process that inherently produces a byproduct, thereby having an atom economy of less than 100%.

The balanced chemical equation is:

C₇H₁₂O₃ (Ethyl 5-oxopentanoate) + 2 C₂H₆O (Ethanol) ⇌ C₁₁H₂₂O₄ (this compound) + H₂O (Water)

The theoretical atom economy for this process can be calculated as follows:

Atom Economy Calculation for Acetalization

| Component | Formula | Molar Mass (g/mol) | Stoichiometry | Total Mass (g/mol) |

|---|---|---|---|---|

| Ethyl 5-oxopentanoate | C₇H₁₂O₃ | 144.17 | 1 | 144.17 |

| Ethanol | C₂H₆O | 46.07 | 2 | 92.14 |

| Total Reactant Mass | 236.31 | |||

| This compound | C₁₁H₂₂O₄ | 218.29 | 1 | 218.29 |

| Desired Product Mass | 218.29 | |||

| Atom Economy (%) | 92.37% |

An atom economy of 92.37% is relatively high, but the generation of water as a byproduct is not the only source of waste. The reaction is reversible, and to drive it to completion, the water must be removed, often through azeotropic distillation using equipment like a Dean-Stark apparatus, which consumes significant energy. libretexts.orgwikipedia.org Furthermore, traditional methods often employ homogeneous acid catalysts (e.g., sulfuric acid), which require neutralization during workup, generating salt waste and contributing to a higher E-Factor.

Green Chemistry Approaches in the Synthesis of Precursors

The five-carbon backbone of this compound is derived from glutaraldehyde (B144438) or related C5 compounds. The industrial synthesis of glutaraldehyde provides a clear example of how process chemistry has evolved to embrace greener principles.

Two primary industrial routes to glutaraldehyde are:

The Diels-Alder Reaction Route : This older method involves the [4+2] cycloaddition of acrolein and a vinyl ether (like ethyl vinyl ether) to form a dihydropyran intermediate, which is then hydrolyzed to yield glutaraldehyde. wikipedia.orgnih.gov The Diels-Alder reaction itself is a prime example of an atom-economical reaction, with 100% of the reactant atoms being incorporated into the product. masterorganicchemistry.com However, the subsequent hydrolysis step has a lower atom economy as it generates an alcohol as a byproduct. google.com

The Cyclopentene Oxidation Route : A more modern and greener approach is the oxidation of cyclopentene. wikipedia.orggoogle.com This process often utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst (e.g., tungstic acid-based catalysts). rsc.orgrsc.org This route is considered more environmentally benign because H₂O₂ is a cleaner oxidant than traditional heavy-metal-based reagents, and its primary byproduct is water. rsc.org This avoids the generation of hazardous inorganic waste.

Comparison of Glutaraldehyde Synthesis Routes

| Metric | Diels-Alder Route | Cyclopentene Oxidation Route |

|---|---|---|

| Key Reaction Steps | 1. Diels-Alder Cycloaddition 2. Hydrolysis | Catalytic Oxidation |

| Atom Economy | Step 1: 100% Step 2: ~68.5% (generates alcohol byproduct) | ~73.5% (generates water byproduct) |

| Key Reagents | Acrolein, Vinyl Ether, Water | Cyclopentene, Hydrogen Peroxide (H₂O₂) |

| Primary Byproducts | Ethanol (or other alcohol) | Water |

| Green Chemistry Advantages | Highly atom-economical initial step. | Uses a green oxidant (H₂O₂); avoids hazardous waste. rsc.org |

Waste Reduction via Transformation of Related Compounds

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The structure of ethyl 5,5-diethoxypentanoate does not inherently possess a stereocenter. However, its carbon backbone presents an ideal scaffold for the introduction of chirality, which is a critical consideration for applications in pharmaceuticals, agrochemicals, and biologically active molecules. Future research could focus on developing synthetic routes that install stereocenters at specific positions along the pentanoate chain.

A primary target would be the synthesis of derivatives with chirality at the C2, C3, or C4 positions. For instance, developing an asymmetric conjugate addition to an α,β-unsaturated precursor could yield a chiral product. Another approach involves the stereoselective reduction of a ketone precursor. These pathways would transform the achiral starting material into a valuable chiral intermediate for more complex molecular architectures.

Hypothetical Targets for Stereoselective Synthesis

| Target Compound | Proposed Chiral Center | Potential Synthetic Strategy |

|---|---|---|

| Ethyl (2R)-2-methyl-5,5-diethoxypentanoate | C2 | Asymmetric alkylation of the corresponding enolate |

| Ethyl (3S)-3-hydroxy-5,5-diethoxypentanoate | C3 | Stereoselective reduction of a β-keto ester |

Exploration of New Catalytic Systems for Efficiency Enhancement

The synthesis of this compound typically involves the acid-catalyzed acetalization of a precursor like ethyl 5-oxopentanoate. While effective, traditional methods often rely on stoichiometric amounts of strong acids, leading to potential side reactions and purification challenges. Future research should target the development of highly efficient and recyclable catalytic systems.

The investigation of solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins, could offer significant advantages in terms of catalyst separation, reusability, and milder reaction conditions. Furthermore, exploring Lewis acid catalysis, potentially with earth-abundant and environmentally benign metals like iron or bismuth, could lead to more sustainable synthetic protocols. The goal would be to maximize yield and turnover number (TON) while minimizing catalyst loading and environmental impact.

Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Advantages | Key Performance Metrics to Evaluate |

|---|---|---|

| Zeolite H-BEA | Shape selectivity, high thermal stability, recyclability | Yield (%), Selectivity (%), Catalyst Turnover Frequency (TOF) |

| Montmorillonite K-10 | Low cost, mild reaction conditions, ease of handling | Conversion (%), Reaction Time (h), Recyclability (%) |

| Iron(III) Chloride | Low toxicity, inexpensive, high Lewis acidity | Yield (%), Catalyst Loading (mol%), Substrate Scope |

Advanced Mechanistic Studies on Acetal (B89532) Reactivity

The diethyl acetal moiety is the key functional group in this compound, serving as a protected aldehyde. The stability and reactivity of this group are crucial for its use in multi-step syntheses. While the general mechanism of acetal hydrolysis is well-understood, advanced studies could provide deeper insights into its behavior under various conditions.

Future research could employ kinetic studies using techniques like stopped-flow spectroscopy to precisely measure the rates of hydrolysis under a range of pH values and in the presence of novel catalytic systems. Isotope labeling studies, for example, using deuterium (B1214612) or oxygen-18, could elucidate the fine details of bond-breaking and bond-forming steps. Understanding these nuances would allow for more precise control over the deprotection of the aldehyde, which is critical when other sensitive functional groups are present in the molecule.

Integration of this compound into Functional Materials Development

The bifunctional nature of this compound makes it an intriguing candidate for the synthesis of novel polymers and functional materials. The ester group can undergo transesterification or amidation to form polyester (B1180765) or polyamide backbones, while the acetal group serves as a latent aldehyde.

Upon polymerization, the acetal groups can be preserved in the polymer backbone. Subsequent hydrolysis under acidic conditions would unmask the aldehyde functionalities along the chain, creating a reactive polymer capable of undergoing further reactions, such as cross-linking or surface functionalization. This approach could be used to develop stimuli-responsive materials, such as self-healing polymers or degradable hydrogels, where the degradation or cross-linking is triggered by a change in pH.

Computational Design of Diethoxypentanoate Derivatives for Specific Applications

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research could leverage these methods to design novel derivatives of this compound tailored for specific applications.

Density Functional Theory (DFT) calculations could be employed to model reaction mechanisms, predict activation energies for catalytic processes, and understand the electronic properties of various substituted analogs. For materials science applications, molecular dynamics (MD) simulations could be used to predict the physical properties of polymers derived from these monomers, such as their glass transition temperature, mechanical strength, and conformational behavior. This in silico approach can screen a wide range of potential derivatives, prioritizing the most promising candidates for laboratory synthesis and testing, thus accelerating the discovery process.

Q & A

Basic Synthesis: What are the common synthetic routes for Ethyl 5,5-diethoxypentanoate, and what analytical methods validate its purity?

This compound is typically synthesized via β-keto ester hydrogenation or protection/deprotection strategies for the ethoxy groups. For example:

- Catalytic hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate using Ru catalysts under high-pressure H₂ (50 bar) yields enantiomerically enriched derivatives .

- Protection of ketones with ethoxy groups can be achieved using acid-catalyzed acetal formation, followed by esterification .

Validation :- 1H/13C NMR in deuterated solvents (e.g., CDCl₃) to confirm proton environments and carbon connectivity.

- IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).

Advanced Synthesis: How can enantioselectivity be optimized in the hydrogenation of this compound derivatives?

High enantioselectivity (up to 98.7% ee) is achieved using chiral Ru catalysts , such as Ru[(R)-BINAP]Cl₂, under optimized conditions:

- Substrate/Catalyst (S/C) ratio : 20,000:1 to minimize catalyst loading.

- Reaction conditions : 50°C, 50 bar H₂ pressure, methanol solvent .

Methodological considerations :- Screen ligands (e.g., BINAP, DuPHOS) to balance steric and electronic effects.

- Monitor reaction progress via GC-MS or chiral HPLC to quantify ee.

Basic Characterization: Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H NMR : Identify ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and ester protons (δ 4.1–4.3 ppm).

- 13C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to ethoxy groups.

- Mass spectrometry (EI/ESI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational analysis?

- Single-crystal X-ray diffraction provides absolute configuration data for chiral centers. For example, torsion angles (e.g., C12—C7—C13—C14 = 14.44°) in related compounds clarify spatial arrangements .

- Computational modeling (DFT, MD simulations) predicts stable conformers and validates crystallographic data .

Basic Stability: What factors influence the stability of this compound under experimental conditions?

- Thermal stability : Decomposition above 150°C; store at 2–8°C in inert atmospheres.

- Hydrolytic sensitivity : Ethoxy groups are prone to acid-catalyzed cleavage; avoid aqueous acidic conditions .

Advanced Stability: How can kinetic studies quantify degradation pathways in solution?

- HPLC-UV/RI monitoring : Track ester hydrolysis (e.g., ethoxy → hydroxyl groups) under varying pH and temperature.

- Arrhenius analysis : Calculate activation energy (Eₐ) for degradation using rate constants from accelerated stability tests .

Basic Applications: What role does this compound play in synthesizing bioactive molecules?

- Statin precursors : Enantiomerically pure derivatives (e.g., ethyl 3-hydroxy-5,5-dimethoxypentanoate) are intermediates for rosuvastatin .

- Chiral building blocks : Used in asymmetric synthesis of γ-lactams or branched carboxylic acids .

Advanced Applications: How can reaction conditions be tailored to improve yield in statin precursor synthesis?

- Solvent optimization : Methanol enhances Ru catalyst activity vs. THF or DCM .

- Pressure-tuning : Incremental H₂ pressure increases (10 → 50 bar) reduce side reactions (e.g., over-reduction).

Data Contradictions: How to resolve discrepancies in enantioselectivity reports for hydrogenation reactions?

- Variable S/C ratios : Lower ratios (e.g., 1,000:1) may reduce ee due to catalyst saturation.

- Ligand batch variability : Impurities in BINAP ligands can skew results; use HPLC-purified ligands .

- Temperature gradients : Ensure uniform heating (±1°C) to prevent kinetic vs. thermodynamic control conflicts.

Methodological Design: What statistical approaches validate reproducibility in synthetic studies?

- Design of Experiments (DoE) : Use factorial designs to screen temperature, pressure, and solvent effects.

- Error analysis : Calculate relative standard deviation (RSD) across triplicate runs for key metrics (yield, ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.